4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one
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Overview
Description
4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is a type of flavonoid, a class of compounds known for their diverse biological activities. Flavonoids are polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The choice of method depends on the intended use and required purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing potential benefits in treating various diseases.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound can induce apoptosis in cancer cells and inhibit their proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
4,5-Dihydroxy-3-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111506-50-4 |
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Molecular Formula |
C15H10O7 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(2,4,5-trihydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-3-11-13(7)14(20)12(15(21)22-11)6-4-9(18)10(19)5-8(6)17/h1-5,16-20H |
InChI Key |
RNAGUBJWEZYJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)C(=C2O)C3=CC(=C(C=C3O)O)O)O |
Origin of Product |
United States |
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